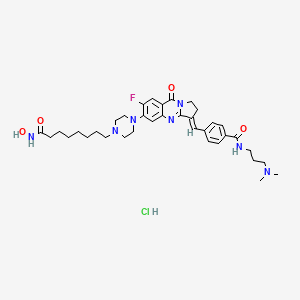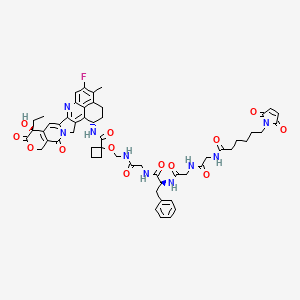
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is a compound that is part of an antibody-drug conjugate (ADC). It consists of an ADC linker (MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic) and a DNA topoisomerase I inhibitor, Exatecan. This compound is primarily used in cancer research due to its ability to target and inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan involves the conjugation of the ADC linker (MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic) with the DNA topoisomerase I inhibitor, Exatecan. The process typically involves the following steps:
Preparation of the ADC Linker: The ADC linker is synthesized through a series of peptide coupling reactions, where each amino acid (Glycine, Phenylalanine, and Cyclobutanecarboxylic acid) is sequentially added to form the desired peptide chain.
Conjugation with Exatecan: The synthesized ADC linker is then conjugated with Exatecan using a suitable coupling reagent under controlled conditions to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of ADC Linker: Large-scale peptide synthesis techniques are employed to produce the ADC linker in bulk quantities.
Conjugation and Purification: The bulk ADC linker is then conjugated with Exatecan, followed by purification steps such as chromatography to obtain the final product with high purity
化学反応の分析
Types of Reactions
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine residue.
Reduction: Reduction reactions can occur at the cyclobutanecarboxylic acid moiety.
Substitution: Substitution reactions can take place at the glycine residues
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学的研究の応用
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan has several scientific research applications:
Chemistry: It is used as a model compound to study peptide conjugation and linker chemistry.
Biology: The compound is employed in biological studies to investigate the role of DNA topoisomerase I in cellular processes.
Medicine: In cancer research, it is used to develop targeted therapies that inhibit DNA topoisomerase I, thereby preventing cancer cell proliferation.
Industry: The compound is utilized in the pharmaceutical industry for the development of new ADCs and related therapeutic agents
作用機序
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan exerts its effects by targeting and inhibiting DNA topoisomerase I. The mechanism involves:
Binding to DNA Topoisomerase I: The Exatecan moiety binds to the DNA topoisomerase I enzyme, preventing it from relaxing supercoiled DNA.
Inhibition of DNA Replication and Transcription: By inhibiting DNA topoisomerase I, the compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells
類似化合物との比較
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is unique due to its specific ADC linker and the inclusion of Exatecan. Similar compounds include:
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Doxorubicin: Another ADC with a different cytotoxic agent, Doxorubicin.
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-SN-38: An ADC with SN-38, another topoisomerase inhibitor.
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-MMAE: An ADC with Monomethyl auristatin E (MMAE), a microtubule-disrupting agent
This compound stands out due to its specific targeting of DNA topoisomerase I, making it a valuable tool in cancer research and therapy development.
特性
分子式 |
C55H60FN9O13 |
|---|---|
分子量 |
1074.1 g/mol |
IUPAC名 |
1-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C55H60FN9O13/c1-3-55(76)35-22-40-49-33(27-65(40)51(73)34(35)28-77-53(55)75)48-37(15-14-32-30(2)36(56)23-38(62-49)47(32)48)63-52(74)54(18-10-19-54)78-29-60-43(68)25-59-50(72)39(21-31-11-6-4-7-12-31)61-44(69)26-58-42(67)24-57-41(66)13-8-5-9-20-64-45(70)16-17-46(64)71/h4,6-7,11-12,16-17,22-23,37,39,76H,3,5,8-10,13-15,18-21,24-29H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,74)/t37-,39-,55-/m0/s1 |
InChIキー |
DBCVGCVTFAJVMD-HKMBIKTJSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
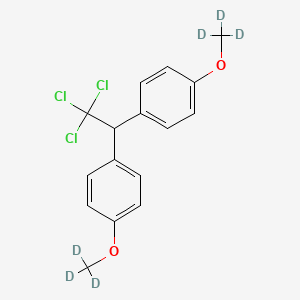
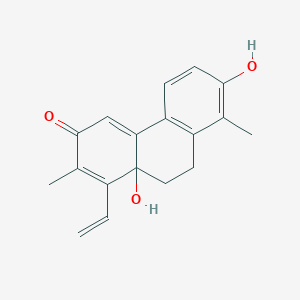
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
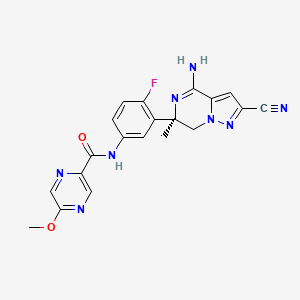
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)

![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)

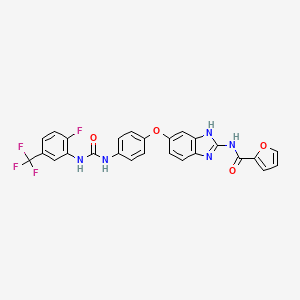
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
